2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that features a thiazole ring substituted with a methoxyphenyl group and a boronic acid pinacol ester. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution of the thiazole ring with a methoxyphenyl group, often through a palladium-catalyzed cross-coupling reaction.
Formation of the Boronic Acid Pinacol Ester: The final step involves the conversion of the boronic acid to its pinacol ester form, which can be achieved using pinacol and appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions:
Suzuki–Miyaura Cross-Coupling: This is the most prominent reaction, where the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically under acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the cross-coupling reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura cross-coupling.
Thiazole Derivatives: Formed through various substitution reactions
Scientific Research Applications
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester in Suzuki–Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole ring.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar but lacks the thiazole ring and has a different substitution pattern
Uniqueness
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both a thiazole ring and a methoxyphenyl group, which can impart specific electronic and steric properties that influence its reactivity and applications in organic synthesis .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-22-14(18-13)11-8-6-7-9-12(11)19-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKMVBIJBUKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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